![molecular formula C12H17NO2 B4428549 N-cyclopentyl-2,5-dimethyl-3-furamide](/img/structure/B4428549.png)
N-cyclopentyl-2,5-dimethyl-3-furamide
Overview
Description
N-cyclopentyl-2,5-dimethyl-3-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of physiological and biochemical effects.
Mechanism of Action
N-cyclopentyl-2,5-dimethyl-3-furamide acts by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a range of physiological and biochemical effects, including increased inhibition of neuronal activity, reduced seizure activity, and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models, including increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and reduced seizure activity. In addition, this compound has been shown to produce anxiolytic and antidepressant effects, potentially through modulation of GABAergic neurotransmission. These effects make this compound a promising candidate for the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-2,5-dimethyl-3-furamide is its high selectivity for GABA transaminase, which minimizes off-target effects and improves the safety profile of the compound. In addition, this compound has shown good efficacy in preclinical models of various disorders, suggesting that it may have therapeutic potential in humans. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2,5-dimethyl-3-furamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved efficacy and safety profiles compared to this compound. Another area of interest is the investigation of the long-term effects of this compound on GABAergic neurotransmission and neuronal activity, particularly in the context of chronic neurological and psychiatric disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans, particularly in the context of substance use disorders and other psychiatric conditions.
Scientific Research Applications
N-cyclopentyl-2,5-dimethyl-3-furamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. In models of anxiety and depression, this compound has been shown to produce anxiolytic and antidepressant effects, potentially through modulation of GABAergic neurotransmission. In addiction models, this compound has been shown to reduce drug-seeking behavior and prevent relapse, highlighting its potential as a therapeutic agent for substance use disorders.
properties
IUPAC Name |
N-cyclopentyl-2,5-dimethylfuran-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-11(9(2)15-8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLOCDHOYWMTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.